molecular formula C14H10Cl2N2O3 B3037544 5-chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide CAS No. 478249-19-3

5-chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide

Cat. No. B3037544
M. Wt: 325.1 g/mol
InChI Key: GVYCQHLHHFWHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide (5-Cl-N-CB-2-NB) is a chemical compound with a wide range of applications in scientific research. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Scientific Research Applications

Modification and Antihelminthic Effect

  • Modification of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Reactions with higher amines formed water-soluble ammonium salts retaining antihelminthic effects without nucleophilic aromatic substitution of chlorine. Structural analysis was performed using X-ray analysis (Galkina et al., 2014).

Ring-Opening and Formation of Thiolates

  • Formation of 1,1-dialkylindolium-2-thiolates: 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole underwent ring-opening, leading to thioketene intermediates that react with secondary amines to form thiolates (Androsov, 2008).

Electrochemical Analysis of Benzoxazole Compounds

  • Electrochemical behaviors of N-substituted benzoxazoles: Investigated through various techniques, indicating the possibility of quantitative determination of benzoxazoles using differential puls voltammetry and square wave voltammetry (Zeybek et al., 2009).

Photo-rearrangement of N-aryl-2-nitrobenzamides

  • Transformation into azo compounds: Exposure to light leads to the rearrangement of 2-Nitrobenzanilide into azo compounds, with the formation of azoxybenzenes and anilines as final stable products. This process is highly dependent on the presence of electron-attracting substituents (Gunn & Stevens, 1973).

Synthesis and Characterization in Various Applications

  • Synthesis of Gefitinib: A process involving transfer hydrogenation and the Dimroth rearrangement was used to synthesize Gefitinib, a compound with significant medical relevance (Jin et al., 2005).
  • Preparation of N,N-Diethyl derivatives: Demonstrated a synthesis process for N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline with a total yield of 75%, showcasing the method's convenience and feasibility (Liu Deng-cai, 2008).

properties

IUPAC Name

5-chloro-N-[(4-chlorophenyl)methyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-3-1-9(2-4-10)8-17-14(19)12-7-11(16)5-6-13(12)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYCQHLHHFWHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220684
Record name 5-Chloro-N-[(4-chlorophenyl)methyl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide

CAS RN

478249-19-3
Record name 5-Chloro-N-[(4-chlorophenyl)methyl]-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478249-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-[(4-chlorophenyl)methyl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(4-chlorobenzyl)-2-nitrobenzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.